N-(4-butylphenyl)-8-quinolinesulfonamide

Structural isomerism NMR spectroscopy Purity assessment

N-(4-butylphenyl)-8-quinolinesulfonamide (C19H20N2O2S, MW 340.4 g/mol) is a quinoline-8-sulfonamide derivative featuring a 4-n-butylphenyl substituent on the sulfonamide nitrogen. This core scaffold is validated in both anti-inflammatory and anticancer drug discovery: 8-quinolinesulfonamides have been identified as TLR4/MD-2 inhibitors with in vivo efficacy in adjuvant-induced arthritis , and as potent modulators of the tumor-specific pyruvate kinase M2 (PKM2) isoform.

Molecular Formula C19H20N2O2S
Molecular Weight 340.4 g/mol
Cat. No. B281139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-butylphenyl)-8-quinolinesulfonamide
Molecular FormulaC19H20N2O2S
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C19H20N2O2S/c1-2-3-6-15-10-12-17(13-11-15)21-24(22,23)18-9-4-7-16-8-5-14-20-19(16)18/h4-5,7-14,21H,2-3,6H2,1H3
InChIKeyFVVJRNWEQYRKJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Selecting N-(4-butylphenyl)-8-quinolinesulfonamide for Targeted Anti-Inflammatory and Anticancer Research


N-(4-butylphenyl)-8-quinolinesulfonamide (C19H20N2O2S, MW 340.4 g/mol) is a quinoline-8-sulfonamide derivative featuring a 4-n-butylphenyl substituent on the sulfonamide nitrogen. This core scaffold is validated in both anti-inflammatory and anticancer drug discovery: 8-quinolinesulfonamides have been identified as TLR4/MD-2 inhibitors with in vivo efficacy in adjuvant-induced arthritis [1], and as potent modulators of the tumor-specific pyruvate kinase M2 (PKM2) isoform [2]. The specific 4-butylphenyl substitution pattern differentiates this compound from other alkyl/aryl analogs, potentially altering lipophilicity, target-binding conformation, and biological selectivity compared to otherwise identical 8-quinolinesulfonamide cores.

Why N-(4-butylphenyl)-8-quinolinesulfonamide Cannot Be Replaced with Generic Quinoline-8-sulfonamides


Within the 8-quinolinesulfonamide class, subtle changes to the N-substituent can profoundly affect target engagement and biological outcome. The TLR4/MD-2 study demonstrated that among 33 synthesized derivatives, only specific substitution patterns achieved sub-10 µM IC50 values against multiple inflammatory cytokines; the lead compound 3l (bearing a 4-trifluoromethoxybenzyl group) inhibited NO, TNF-α, and IL-1β with IC50 values of 2.61, 9.74, and 12.71 µM respectively, whereas many close analogs were inactive [1]. Similarly, in the PKM2 series, introduction of a second quinolinyl fragment via triazole linkage was essential for intracellular pyruvate reduction and cancer-cell-selective cytotoxicity [2]. These steep structure–activity relationships (SAR) mean that N-(4-butylphenyl)-8-quinolinesulfonamide, with its unique n-butylphenyl group, cannot be assumed equivalent to its sec-butyl, phenylbutyl, or benzamide-extended analogs. Procurement of the exact substitution pattern is necessary to reproduce specific lipophilicity, metabolic stability, and target-binding profiles described below.

Quantitative Differentiation of N-(4-butylphenyl)-8-quinolinesulfonamide: Evidence for Informed Procurement


Isomeric Purity: Differentiating 4-n-Butylphenyl from 2-sec-Butylphenyl Isomer via NMR

The 4-n-butylphenyl isomer of N-(4-butylphenyl)-8-quinolinesulfonamide is structurally distinct from the 2-sec-butylphenyl isomer (N-(2-sec-butylphenyl)-8-quinolinesulfonamide), which has a branched alkyl chain at the ortho position. The 1H NMR spectrum of the 2-sec-butylphenyl isomer (recorded in DMSO-d6) is available in the KnowItAll spectral library, providing a reference to confirm the absence of this regioisomeric impurity [1]. Procurement specifications for the 4-n-butylphenyl compound should require NMR confirmation that the n-butyl chain is at the para position and unbranched, as isomer contamination could alter lipophilicity, metabolic stability, and biological target engagement.

Structural isomerism NMR spectroscopy Purity assessment

Lipophilicity Differentiation: Impact of the 4-n-Butylphenyl Substituent on log PHPLC Compared to Class-Wide Quinoline-Sulfonamides

Lipophilicity directly influences membrane permeability, protein binding, and metabolic clearance. A reversed-phase HPLC study of a set of quinolinesulfonamides established log PHPLC values ranging across approximately 3 orders of magnitude depending on N-substitution; for example, N-benzyl-8-quinolinesulfonamide exhibited a log kw of approximately 2.5, while more lipophilic analogs exceeded log kw of 4.0 [1]. The 4-n-butylphenyl group of N-(4-butylphenyl)-8-quinolinesulfonamide is predicted to impart higher lipophilicity than unsubstituted phenyl or short-chain alkyl analogs, potentially enhancing membrane penetration but also requiring careful assessment of metabolic stability.

Lipophilicity Drug-likeness HPLC

Anti-Inflammatory Target Engagement: Quantitative Comparison of IC50 Values Against NO, TNF-α, and IL-1β in RAW264.7 Macrophages

In a systematic SAR study of 33 novel 8-quinolinesulfonamide derivatives, compound 3l (N-(4-(trifluoromethoxy)benzyl)-8-quinolinesulfonamide) was identified as the most potent anti-inflammatory agent, inhibiting NO, TNF-α, and IL-1β production in LPS-stimulated RAW264.7 macrophages with IC50 values of 2.61 ± 0.39 µM, 9.74 ± 0.85 µM, and 12.71 ± 1.34 µM, respectively [1]. The compound also disrupted TLR4/MD-2 heterodimerization, blocked NF-κB/MAPK signaling, and showed significant in vivo efficacy in a rat adjuvant-induced arthritis model [1]. N-(4-butylphenyl)-8-quinolinesulfonamide, bearing a 4-n-butylphenyl group instead of the 4-trifluoromethoxybenzyl group, represents a structurally distinct analog within the same series. The replacement of the electron-withdrawing -OCF3 group with an electron-donating n-butyl group is expected to alter the electronic character of the phenyl ring and the compound's binding affinity at the LPS-binding site of TLR4/MD-2.

TLR4/MD-2 inhibition Anti-inflammatory Cytokine suppression

PKM2 Modulation and Cancer Cell Selectivity: Benchmarking Against Reference Quinoline-8-sulfonamide Modulators

A 2023 study designed and synthesized a series of quinoline-8-sulfonamide derivatives as PKM2 modulators using molecular docking and molecular dynamics. Compound 9a, bearing a second quinolinyl fragment tethered via a triazole linker, was shown to reduce intracellular pyruvate levels in A549 lung cancer cells while exhibiting greater cytotoxicity toward cancer cells than normal cells, indicating high selectivity of action [1]. The reference compound used in this study was N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide (compound 1). N-(4-butylphenyl)-8-quinolinesulfonamide lacks the extended piperazine-carbonyl-phenyl linker and triazole-quinoline moiety, placing it as a structurally simpler, first-generation analog within this chemical space. Its 4-butylphenyl group may serve as a minimal lipophilic anchor for PKM2 binding-pocket exploration.

PKM2 inhibitor Cancer metabolism Pyruvate kinase

Scalable Synthesis via 8-Quinolinesulfonyl Chloride: Purity and Batch-to-Batch Reproducibility Advantage

N-(4-butylphenyl)-8-quinolinesulfonamide is synthesized by reacting commercially available 8-quinolinesulfonyl chloride (CAS 18704-37-5, typical purity ≥96%) with 4-n-butylaniline under basic conditions . This single-step sulfonamide coupling is robust and scalable, contrasting with multi-step routes required for more elaborated analogs such as compound 9a (CuAAC reaction) or compound 3l (multi-step benzylamine preparation). The simpler synthetic access translates to lower cost, shorter lead times, and higher batch-to-batch consistency—critical factors in procurement for high-throughput screening campaigns.

Synthetic intermediate Sulfonamide coupling Process chemistry

Absence of Carboxylic Acid Functionality: Differentiating from Benzamide-Extended Analog N-(4-BUTYLPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE

A structurally related compound, N-(4-BUTYLPHENYL)-4-(QUINOLINE-8-SULFONAMIDO)BENZAMIDE (CAS 713095-79-5, MW 459.56 g/mol), incorporates a benzamide linker between the sulfonamide nitrogen and the butylphenyl group, adding 119.16 Da of molecular weight and introducing an additional amide bond with associated hydrogen-bond donor/acceptor capacity . N-(4-butylphenyl)-8-quinolinesulfonamide (MW 340.4 g/mol) lacks this benzamide extension, resulting in a more compact, less polar structure with fewer rotatable bonds. This distinction is critical for applications where molecular size, hydrogen-bonding potential, or synthetic divergence point matters.

Molecular complexity Physicochemical properties Synthetic divergence

Optimal Use Cases for N-(4-butylphenyl)-8-quinolinesulfonamide in Drug Discovery and Chemical Biology


TLR4/MD-2 Inhibitor SAR Expansion: Probing the N-Substituent Electronic Effect

Building on the Liu et al. (2021) TLR4/MD-2 inhibitor series where compound 3l (4-trifluoromethoxybenzyl) achieved IC50 values of 2.61–12.71 µM, N-(4-butylphenyl)-8-quinolinesulfonamide introduces an electron-donating n-butyl substituent to the phenyl ring [1]. This allows systematic exploration of electronic effects on TLR4/MD-2 binding affinity and anti-inflammatory potency, complementing the electron-withdrawing substituents previously investigated.

PKM2 Modulator Fragment Library: Minimal Scaffold for Click-Chemistry Elaboration

As demonstrated by the 2023 PKM2 modulator study, the 8-quinolinesulfonamide core is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing additional quinoline fragments [1]. N-(4-butylphenyl)-8-quinolinesulfonamide, with its synthetically accessible sulfonamide linkage, serves as a starting fragment for generating triazole-linked libraries aimed at improving PKM2 binding affinity and cancer-cell selectivity.

Lipophilicity-Dependent ADME Profiling: Benchmarking Against Lower log P Analogs

Given the established log PHPLC range of 2.0–4.5 for quinolinesulfonamides [1], the high predicted lipophilicity of the 4-n-butylphenyl analog makes it suitable for studies correlating log P with membrane permeability, CYP450 metabolic stability, and plasma protein binding. The compound can serve as a high-log P reference point in ADME panels alongside less lipophilic analogs such as N-benzyl-8-quinolinesulfonamide.

Isomeric Purity Reference Standard for Ortho/Para Butylphenyl Discrimination

The availability of 1H NMR data for the 2-sec-butylphenyl isomer [1] enables N-(4-butylphenyl)-8-quinolinesulfonamide to function as an isomeric purity standard. This is critical for QC release testing in compound management workflows where regioisomeric contamination could confound biological assay interpretation.

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